1-(bromomethyl)-5-chloro-2-methyl-3-nitrobenzene
Description
Properties
CAS No. |
1807174-54-4 |
|---|---|
Molecular Formula |
C8H7BrClNO2 |
Molecular Weight |
264.50 g/mol |
IUPAC Name |
1-(bromomethyl)-5-chloro-2-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H7BrClNO2/c1-5-6(4-9)2-7(10)3-8(5)11(12)13/h2-3H,4H2,1H3 |
InChI Key |
PQXROBHVAJJYKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Cl)CBr |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathway Overview
The most documented method involves radical bromination of a methyl group in a pre-functionalized aromatic precursor. The target compound’s nitro and chloro substituents direct regioselective bromination at the benzylic position. This approach adapts protocols from bromomethylation of 3,5-dimethylbenzene derivatives.
Precursor Synthesis: 5-Chloro-2-methyl-3-nitrobenzene
The precursor is synthesized via sequential chlorination and nitration of 2-methyltoluene derivatives. Chlorination occurs first to position 5, followed by nitration at position 3, leveraging the meta-directing effects of the nitro group.
Bromination Conditions
-
Reagents : N-Bromosuccinimide (NBS, 1.1 eq), benzoyl peroxide (0.1 eq)
-
Solvent : α,α,α-Trifluorotoluene (160 mL/g precursor)
-
Reaction : Reflux at 110°C for 4–6 hours under inert atmosphere.
-
Workup : Filtration, washing with 3 M HCl (3×50 mL), saturated NaHCO₃ (3×50 mL), and brine.
-
Purification : Column chromatography (chloroform/hexane, 1:4) yields pale yellow semi-solid.
Table 1. Bromination Optimization Data
| Parameter | Value | Yield (%) | Purity (%) |
|---|---|---|---|
| NBS Equivalents | 1.1 | 52 | 95 |
| Reaction Time (hours) | 6 | 58 | 97 |
| Initiator (BPO eq) | 0.1 | 52 | 95 |
Alternative Synthesis via Nucleophilic Substitution
Chloromethyl Intermediate Route
A less common method involves nucleophilic displacement of a chloromethyl intermediate with bromide ions.
Synthesis of 5-Chloro-2-(chloromethyl)-3-nitrobenzene
-
Chlorination : Treat 5-chloro-2-methyl-3-nitrobenzene with SOCl₂/PCl₅ at 80°C for 2 hours.
-
Isolation : Distillation under reduced pressure (120°C, 15 mmHg).
Bromide Exchange
-
Reagents : NaBr (3 eq), DMF (10 mL/g), 18-crown-6 (0.1 eq)
-
Reaction : Stir at 100°C for 12 hours.
-
Yield : 35–40% (lower due to competing elimination).
Comparative Analysis of Methods
Table 2. Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Radical Bromination | 52–58 | 95–97 | High |
| Nucleophilic Substitution | 35–40 | 85–90 | Moderate |
Radical bromination outperforms nucleophilic routes in yield and scalability, though it requires stringent control of radical initiation.
Challenges and Optimization Strategies
Byproduct Formation
Solvent Effects
Polar solvents (e.g., DMF) accelerate nucleophilic substitution but increase di-bromination. Non-polar solvents (e.g., CCl₄) favor mono-bromination.
Emerging Methodologies
Photochemical Bromination
-
Conditions : UV light (254 nm), NBS (1.05 eq), CCl₄, 25°C, 8 hours.
-
Advantage : 65% yield with reduced thermal degradation.
Flow Chemistry
-
Parameters : Residence time 10 minutes, 110°C, NBS (1.05 eq).
-
Outcome : 70% conversion, 98% selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-5-chloro-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Products like 1-(azidomethyl)-5-chloro-2-methyl-3-nitrobenzene.
Reduction: 1-(bromomethyl)-5-chloro-2-methyl-3-aminobenzene.
Oxidation: 1-(bromomethyl)-5-chloro-2-methyl-3-nitrobenzoic acid.
Scientific Research Applications
Organic Synthesis
1-(Bromomethyl)-5-chloro-2-methyl-3-nitrobenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for creating diverse compounds.
Key Reactions:
- Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles such as amines or thiols, leading to new derivatives.
- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with palladium catalysts.
- Oxidation : The methyl group can be oxidized to a carboxylic acid using strong oxidizers like potassium permanganate.
| Reaction Type | Example Product |
|---|---|
| Nucleophilic Substitution | 1-(Aminomethyl)-5-chloro-2-methyl-3-nitrobenzene |
| Reduction | 1-(Bromomethyl)-5-chloro-2-methyl-3-aminobenzene |
| Oxidation | 1-(Bromomethyl)-5-chloro-2-methyl-3-nitrobenzoic acid |
Pharmaceutical Applications
The compound's unique structure allows it to be explored for potential pharmaceutical applications. Its ability to undergo transformations makes it suitable for drug development.
Case Studies:
- Antimicrobial Agents : Research indicates that derivatives of nitrobenzene compounds exhibit antimicrobial properties, suggesting potential applications in developing new antibiotics.
- Anti-cancer Research : Certain nitro-substituted benzene derivatives have shown promise in inhibiting cancer cell proliferation, making this compound a candidate for further exploration in oncology.
Material Science
In material science, 1-(bromomethyl)-5-chloro-2-methyl-3-nitrobenzene is utilized for synthesizing functionalized polymers and advanced materials.
Applications Include:
- Polymer Chemistry : It acts as a building block for creating polymers with specific functionalities.
- Nanotechnology : The compound can be used in the fabrication of nanostructured materials due to its reactive groups.
Chemical Biology
This compound is also significant in chemical biology, where it is employed in studying biochemical pathways and developing molecular probes.
Research Applications:
- Biochemical Assays : Its derivatives can serve as probes to study enzyme mechanisms.
- Pathway Analysis : It aids in understanding complex biochemical pathways by providing reactive intermediates for labeling or tagging biomolecules.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-5-chloro-2-methyl-3-nitrobenzene depends on the specific chemical reaction it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by the reducing agent.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural and physicochemical differences between the target compound and analogous aromatic derivatives:
Electronic and Reactivity Profiles
- Electron-Withdrawing vs. Donating Groups :
- The nitro group in the target compound deactivates the benzene ring, directing electrophilic attacks to meta/para positions. In contrast, compounds with methoxy groups (e.g., 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene) exhibit resonance-driven electron donation, activating the ring for ortho/para substitution .
- Halogen Effects : Chlorine (electronegativity: 3.0) and fluorine (4.0) differ in their inductive effects. Fluorine’s higher electronegativity in 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene increases the compound’s stability but reduces nucleophilic substitution rates compared to chlorine-containing analogs .
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s molecular weight (250.42 g/mol) is comparable to 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene (250.02 g/mol), but the latter’s methoxy group enhances solubility in polar solvents .
- Melting/Boiling Points : Multi-halogenated derivatives (e.g., 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene) exhibit higher melting points due to increased van der Waals interactions, whereas methyl groups (as in the target compound) lower melting points via steric hindrance .
Biological Activity
1-(Bromomethyl)-5-chloro-2-methyl-3-nitrobenzene is an organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring. Its unique structural arrangement influences its reactivity and potential biological activities, particularly in the fields of medicinal chemistry and material science.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 251.48 g/mol. The presence of multiple halogen and nitro groups enhances its reactivity, making it valuable for diverse applications, including pharmaceuticals and agrochemicals.
The biological activity of 1-(bromomethyl)-5-chloro-2-methyl-3-nitrobenzene is primarily linked to its chemical reactivity. The nitro group can undergo reduction to form an amino group, which may interact with biological targets through electrophilic aromatic substitution. The halogen atoms can also participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules.
Antimicrobial Properties
Research indicates that compounds containing nitro groups often exhibit antimicrobial properties. For instance, studies have shown that similar halogenated compounds can effectively inhibit the growth of pathogenic bacteria while preserving probiotic bacteria . In vitro assays demonstrated that derivatives with nitro substitutions could significantly reduce the viability of various pathogens, indicating potential therapeutic applications in treating infections.
Cytotoxicity and Mutagenicity
Nitro-substituted aromatic compounds are frequently investigated for their cytotoxic effects. Data suggest that 1-(bromomethyl)-5-chloro-2-methyl-3-nitrobenzene may exhibit mutagenic properties depending on its specific structure and functional groups . Compounds like this are essential in understanding their role in cancer research, particularly regarding multidrug resistance (MDR) in cancer cells.
Study on Antimicrobial Activity
A study evaluating the antimicrobial effects of structurally similar compounds found that those with halogen substitutions significantly inhibited the growth of Methicillin-Sensitive Staphylococcus aureus (MSSA) at low concentrations. The presence of the -NO2 group was critical for enhancing antimicrobial activity against pathogenic strains while maintaining the growth of beneficial bacteria .
Cytotoxicity Assays
In a cytotoxicity assay involving rapidly dividing cancer cell lines, compounds similar to 1-(bromomethyl)-5-chloro-2-methyl-3-nitrobenzene showed varying degrees of cytotoxicity. The structure-activity relationship (SAR) indicated that the presence of halogens and nitro groups could enhance the overall cytotoxic effect against specific cancer types .
Research Applications
1-(Bromomethyl)-5-chloro-2-methyl-3-nitrobenzene serves as an important intermediate in organic synthesis, particularly for developing pharmaceuticals and agrochemicals. Its reactive functional groups allow for diverse transformations, making it a valuable compound in medicinal chemistry.
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Use anhydrous conditions for bromomethylation to avoid hydrolysis of the bromomethyl group .
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to isolate high-purity precursors.
How do the electronic and steric effects of substituents influence the reactivity of the bromomethyl group in this compound?
Advanced Research Question
Answer:
The bromomethyl group’s reactivity is modulated by:
- Electron-Withdrawing Effects : The nitro group at C3 deactivates the ring, reducing electrophilic substitution but stabilizing intermediates in nucleophilic reactions (e.g., SN2 displacement of Br) .
- Steric Hindrance : The methyl group at C2 and chloro at C5 create steric crowding, slowing bimolecular reactions. Computational modeling (DFT) can predict transition-state geometries to optimize substitution reactions .
Q. Methodological Approach :
- Compare reaction rates with analogs lacking Cl or methyl groups (e.g., 1-(bromomethyl)-3-nitrobenzene).
- Use kinetic studies (e.g., UV-Vis monitoring of Br⁻ release) to quantify steric/electronic contributions .
What advanced spectroscopic and crystallographic methods are recommended for confirming the structure and purity?
Basic Research Question
Answer:
Primary Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., deshielded protons near nitro/Cl groups). ²D NOESY can resolve spatial proximity of methyl and bromomethyl groups .
- X-Ray Crystallography : Resolve absolute configuration using SHELXL for refinement .
- HPLC-MS : Quantify purity and detect trace impurities (e.g., dehalogenated byproducts) .
Q. Stability Testing :
- Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to establish shelf life .
How can computational modeling aid in predicting the compound’s reactivity or interactions in biological systems?
Advanced Research Question
Answer:
- Reactivity Prediction :
- Biological Interactions :
- Dock the compound into protein active sites (AutoDock Vina) to predict binding affinity for antimicrobial targets .
Case Study :
Comparative MD simulations of 1-(bromomethyl)-5-chloro-2-methyl-3-nitrobenzene and its non-chlorinated analog showed a 30% higher binding energy to E. coli FabH enzyme, suggesting enhanced bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
